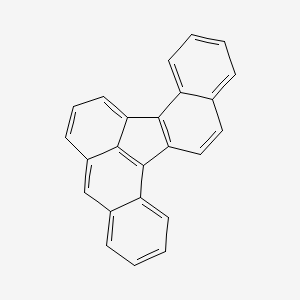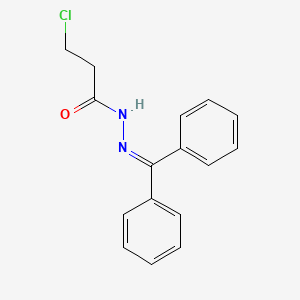
3-Chloro-N'-(diphenylmethylidene)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N’-(diphenylmethylidene)propanehydrazide is an organic compound with the molecular formula C16H15ClN2O. This compound is characterized by the presence of a chloro group, a diphenylmethylidene moiety, and a propanehydrazide backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N’-(diphenylmethylidene)propanehydrazide typically involves the reaction of 3-chloropropanoyl chloride with diphenylmethanone hydrazone. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-N’-(diphenylmethylidene)propanehydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N’-(diphenylmethylidene)propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are used under basic or neutral conditions.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Corresponding amines.
Substitution: Corresponding substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N’-(diphenylmethylidene)propanehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Chloro-N’-(diphenylmethylidene)propanehydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes such as DNA replication, protein synthesis, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-N,N-dimethylaniline: Similar in structure but lacks the hydrazide moiety.
2-Chloro-N’-(diphenylmethylidene)propanehydrazide: Similar but with a different position of the chloro group.
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride: Similar but with a different functional group.
Uniqueness
3-Chloro-N’-(diphenylmethylidene)propanehydrazide is unique due to the presence of both the chloro group and the diphenylmethylidene moiety, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
79289-21-7 |
|---|---|
Molekularformel |
C16H15ClN2O |
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
N-(benzhydrylideneamino)-3-chloropropanamide |
InChI |
InChI=1S/C16H15ClN2O/c17-12-11-15(20)18-19-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20) |
InChI-Schlüssel |
HVYLUOPYFZHIRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC(=O)CCCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)

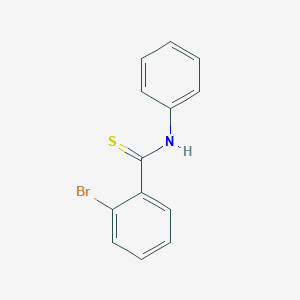
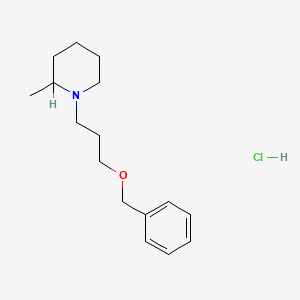
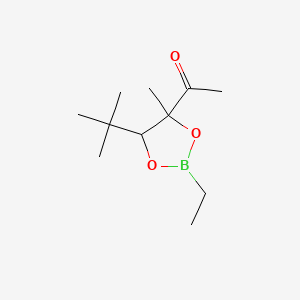

![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)

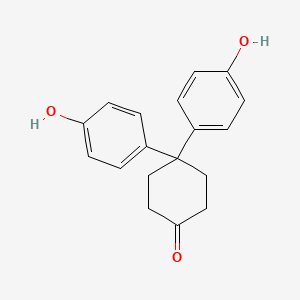
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)


